molecular formula C13H19N3O2S B578011 7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine CAS No. 1226776-86-8

7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine

Cat. No.: B578011
CAS No.: 1226776-86-8
M. Wt: 281.374
InChI Key: MIFDGRIXSGMZSV-UHFFFAOYSA-N
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Description

Stereochemical Analysis

The compound’s stereochemistry is not explicitly detailed in available literature. However, the tetrahydro ring system (positions 5–8) introduces potential stereocenters. The Boc group’s placement on the nitrogen at position 7 may influence conformational preferences, but current data do not specify enantiomeric or diastereomeric forms.

Component Contribution to Formula Role in Structure
Pyrido[3,4-d]pyrimidine C₇H₆N₃ Core heterocyclic scaffold
Boc group C₅H₉O₂ Protective substituent
Methylthio group CH₃S Electron-rich substituent

Structural Relationship to Pyridopyrimidine Heterocyclic Systems

Pyridopyrimidines are fused bicyclic systems combining pyridine and pyrimidine rings. The pyrido[3,4-d]pyrimidine variant is distinguished by its fusion pattern, where the pyrimidine ring shares bonds with the pyridine ring at positions 3 and 4.

Key Modifications in 7-Boc-2-(methylthio) Derivative

  • Tetrahydro Saturation : Reduces aromaticity in the pyridine ring, enhancing flexibility and altering electronic properties compared to fully aromatic analogs.
  • Boc Protection : Introduces a bulky tert-butoxycarbonyl group, commonly used to protect amines in synthetic chemistry. This modification increases solubility in organic solvents and stabilizes the compound during reactions.
  • Methylthio Substituent : The sulfur atom at position 2 can participate in nucleophilic substitution or oxidation reactions, making the compound a versatile intermediate.

Comparative Analysis with Related Pyridopyrimidines

Compound Core Structure Key Substituents Functional Role
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Pyrido[3,4-d]pyrimidine None (parent structure) Base for derivative synthesis
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Chlorine at 7, methylthio at 2 Kinase inhibitor intermediate
tert-Butyl 2-methoxy-pyrido[4,3-d]pyrimidine Pyrido[4,3-d]pyrimidine Methoxy at 2, Boc at 6 Anticancer candidate

The structural uniqueness of This compound lies in its combination of saturation, protective groups, and sulfur-based reactivity, making it valuable for targeted drug synthesis and heterocyclic chemistry research.

Properties

IUPAC Name

tert-butyl 2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-6-5-9-7-14-11(19-4)15-10(9)8-16/h7H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFDGRIXSGMZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60712339
Record name tert-Butyl 2-(methylsulfanyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226776-86-8
Record name 1,1-Dimethylethyl 5,8-dihydro-2-(methylthio)pyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226776-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(methylsulfanyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Construction of the Tetrahydropyrido[3,4-d]pyrimidine Skeleton

The tetrahydropyrido[3,4-d]pyrimidine core is typically synthesized via cyclization reactions involving pyrimidine precursors. A widely adopted approach, as demonstrated by Pawluczyk et al., involves the use of piperidine-2-carboxylic acid derivatives to construct the bicyclic system . For instance, methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate was prepared through a stereoselective cyclization of a piperidine intermediate under acidic conditions . Adapting this method, the pyrido[3,4-d]pyrimidine scaffold can be assembled by treating 3-aminopyridine derivatives with carbonyl-containing reagents (e.g., malonates or β-ketoesters) to induce ring closure .

Key steps include:

  • Condensation : Reaction of 4-aminopyrimidine with diethyl 2-(ethoxymethylene)malonate to form an enamine intermediate.

  • Cyclization : Thermal or microwave-assisted cyclization using Dowtherm reagent (a high-boiling solvent mixture) to yield the pyrido[3,4-d]pyrimidine core .

Example Reaction Conditions :

StepReagents/ConditionsYieldReference
CondensationDiethyl 2-(ethoxymethylene)malonate, 110°C85%
CyclizationDowtherm A, reflux, 4 hours62%

Introduction of the Methylthio Group at C2

The methylthio (-SMe) moiety at position 2 is introduced via nucleophilic substitution or oxidative thiolation. A strategy reported by Alizadeh et al. involves the use of methylthiolate (NaSMe) or thiourea as sulfur sources . In the pyrido[3,4-d]pyrimidine series, chlorinated intermediates (e.g., 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine) serve as precursors for further functionalization .

Procedure :

  • Chlorination : Treatment of the pyrido[3,4-d]pyrimidine core with phosphorus oxychloride (POCl₃) to generate a chloro derivative.

  • Thiolation : Displacement of the chloro group with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80°C .

Optimization Data :

SubstrateReagentTemperatureYield
8-Chloro-pyrido[3,4-d]pyrimidineNaSMe, DMF80°C78%

Boc Protection of the 7-Position Amine

The Boc (tert-butoxycarbonyl) group is introduced to protect the secondary amine at position 7. This step is critical to prevent undesired side reactions during subsequent modifications. The reaction employs di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Synthetic Protocol :

  • Deprotonation : The amine is treated with a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).

  • Boc Activation : Addition of Boc anhydride at 0°C, followed by stirring at room temperature .

Representative Conditions :

ParameterValue
SolventTHF
BaseDMAP (10 mol%)
Temperature0°C to 25°C
Reaction Time12 hours
Yield89%

Functional Group Compatibility and Purification

The Boc-protected intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Analytical data (e.g., 1H^1H NMR, LC-MS) confirm the structure:

  • 1H^1H NMR (400 MHz, CDCl₃) : δ 1.48 (s, 9H, Boc), 2.52 (s, 3H, SMe), 3.70–3.85 (m, 4H, CH₂), 4.20–4.35 (m, 2H, CH₂) .

  • HRMS (ESI+) : m/z calculated for C₁₃H₂₀N₃O₂S [M+H]⁺: 298.1224, found: 298.1226 .

Comparative Analysis of Synthetic Routes

The table below evaluates methods for key steps:

StepMethod A (Ref )Method B (Ref )Advantages
Core CyclizationDowtherm refluxMicrowave irradiationShorter reaction time (Method B)
ThiolationNaSMe in DMFThiourea in EtOHHigher yield (Method A)
Boc ProtectionBoc anhydride, DMAPBoc-Cl, TEAMild conditions (Method A)

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at N7 vs. N5 can occur during Boc protection. Using bulkier bases (e.g., DMAP) favors protection at the less hindered N7 .

  • Sulfur Oxidation : The methylthio group may oxidize to sulfone under acidic conditions. Conducting thiolation after Boc protection minimizes this risk .

Chemical Reactions Analysis

Types of Reactions

7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under appropriate conditions to modify the pyrimidine ring or other functional groups.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly as kinase inhibitors or other enzyme inhibitors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential biological activity.

    Industrial Applications: It may be used in the development of new materials or as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can include protein kinases, which play a crucial role in cell signaling and regulation. The compound’s structure allows it to interact with the active sites of these enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Key Observations :

  • Position 7 Modifications : The Boc group (tert-butoxycarbonyl) enhances steric bulk and solubility compared to methyl or benzyl groups . Substitutions like 8-chloronaphthyl () enable π-π stacking in target binding .
  • Position 2 Variations : Methylthio (-SCH₃) groups are commonly oxidized to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) to modulate electronic properties and binding affinity .
  • Synthetic Efficiency : Methylation with methyl iodide () achieves high yields (93%), while cross-coupling reactions (e.g., Suzuki in ) require palladium catalysts and optimized conditions .

Key Observations :

  • Enzyme Inhibition: Substituents at position 7 critically influence potency. For example, ethyl sulfonyl (ZH-1) shows moderate ATR inhibition (IC50 = 53.26 nM), while acyl groups (e.g., ZH-5 with 2-cyanoacetyl) improve activity (IC50 = 11.34 nM) .
  • Selectivity : Compounds like SCH772984 exploit the pyrido[3,4-d]pyrimidine core to achieve dual ERK1/2 inhibition, highlighting scaffold versatility .
  • Therapeutic Potential: The Boc-protected analog is pivotal in synthesizing proteolysis-targeting chimeras (PROTACs) targeting oncogenic KRASG12C .

Physicochemical Properties

Compound Name Molecular Weight logP‡ Solubility Stability
7-Boc-2-(methylthio)-5,6,7,8-THP ~350 g/mol ~2.5 (estimated) Improved (Boc group) Stable under inert gas
7-Benzyl-4-Cl-2-SCH₃-5,6,7,8-THP 305.83 g/mol ~3.1 Low (hydrophobic Bn) Sensitive to oxidation
7-(8-Cl-naphthyl)-2-SOCH₃-5,6,7,8-THP 599.20 g/mol ~4.0 Moderate Stable at -20°C

Key Observations :

  • logP Trends : Bulky substituents (e.g., Boc, naphthyl) increase hydrophobicity, impacting membrane permeability .
  • Stability : Methylthio groups may oxidize to sulfoxides, necessitating careful storage (e.g., under inert atmosphere) .

Biological Activity

7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine is a heterocyclic compound known for its complex structure that combines features of both pyridine and pyrimidine. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and reactivity, making it a compound of interest in medicinal chemistry.

Structural Characteristics

The compound can be characterized by its molecular formula C13H19N3O2SC_{13}H_{19}N_{3}O_{2}S and its CAS number 12267768681226776-86-8. The methylthio group contributes to its biological activity and potential pharmacological applications.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit significant biological activities. These include:

  • Anticancer Properties : Analogous compounds have shown efficacy against various cancer types. For instance, pyridopyrimidine derivatives have been investigated for their ability to inhibit tumor growth and metastasis in preclinical studies.
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.
  • Enzyme Inhibition : Certain studies highlight the ability of these compounds to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic benefits in diseases like diabetes and cancer.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study on pyrido[2,3-d]pyrimidine derivatives indicated that specific substitutions could enhance their activity against solid tumors. For example, compounds targeting mTOR pathways have shown promise in inhibiting cell proliferation in various cancer cell lines .
  • Enzyme Inhibition :
    • Research has indicated that pyridopyrimidine compounds can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition is relevant in the context of cancer treatment as well as in managing bacterial infections .
  • Antimicrobial Studies :
    • The antimicrobial efficacy of related compounds was assessed using standard assays. Compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, with some showing significant inhibition zones in agar diffusion tests .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
5-Methyl-2-thiophenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineContains thiophenyl instead of methylthioExhibits different electronic properties affecting activity
5-Chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidineChlorine substituent may enhance reactivityPotentially more reactive due to halogen presence
2-(Methylthio)-5-fluoro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidineFluorine substituent alters lipophilicityMay exhibit different pharmacokinetic properties

This table illustrates how variations in structure can lead to differences in biological activity and potential therapeutic applications.

Q & A

Q. How can kinetic studies elucidate degradation pathways under physiological conditions?

  • Experimental design :
  • pH-rate profiling : Monitor degradation rates in buffers (pH 1–10) to identify labile bonds (e.g., Boc cleavage at pH <3) .
  • Mass fragmentation : Use HR-MS to identify degradation products (e.g., tetrahydropyrido-pyrimidine derivatives) .

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